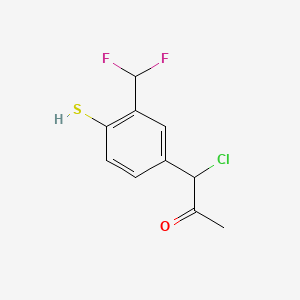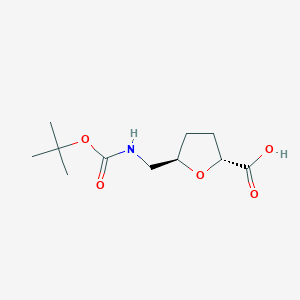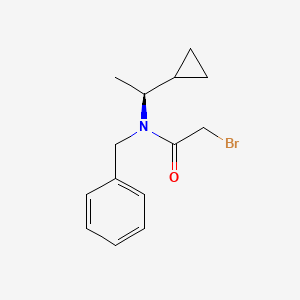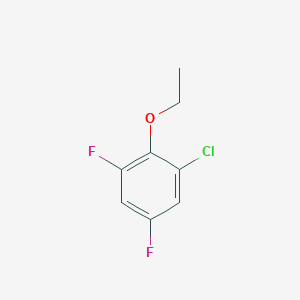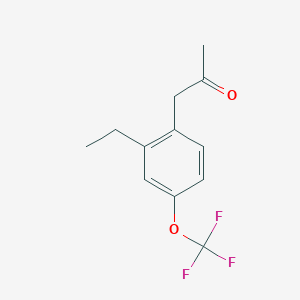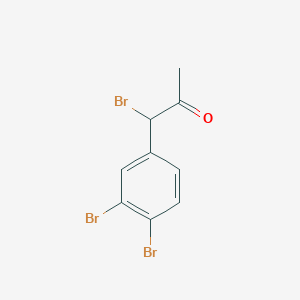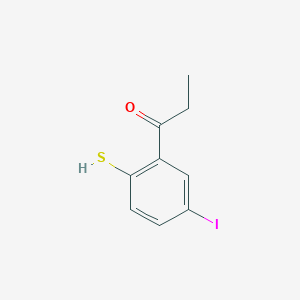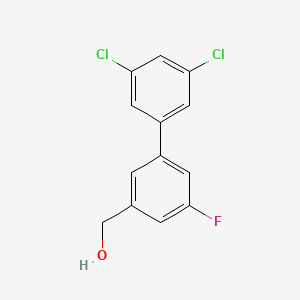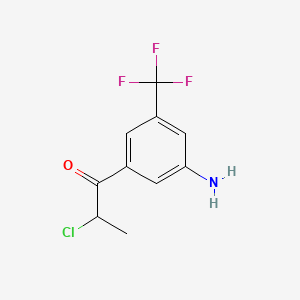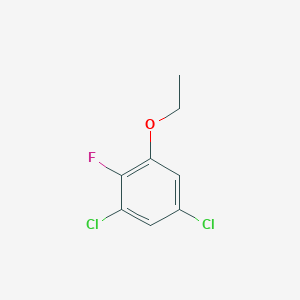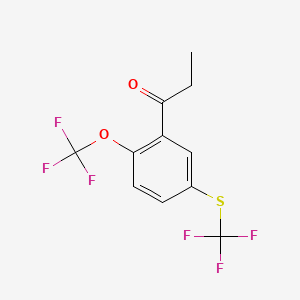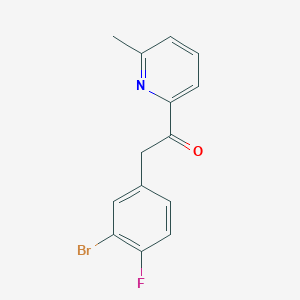
2-(3-Bromo-4-fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-Bromo-4-fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone is an organic compound that belongs to the class of aromatic ketones. This compound features a bromine and fluorine-substituted phenyl ring attached to a pyridine ring via an ethanone linker. Such compounds are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-4-fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride.
- Step 1: Synthesis of 3-Bromo-4-fluoroacetophenone
Properties
Molecular Formula |
C14H11BrFNO |
|---|---|
Molecular Weight |
308.14 g/mol |
IUPAC Name |
2-(3-bromo-4-fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C14H11BrFNO/c1-9-3-2-4-13(17-9)14(18)8-10-5-6-12(16)11(15)7-10/h2-7H,8H2,1H3 |
InChI Key |
SMPLXQCNLMKGPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)CC2=CC(=C(C=C2)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


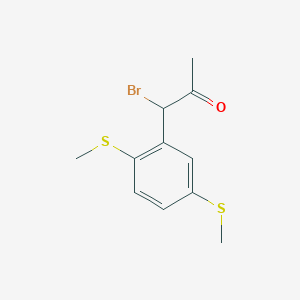
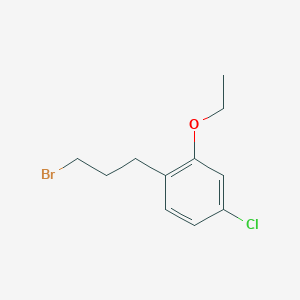
![Methyl 2-(2-ethyl-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)-2-oxoacetate](/img/structure/B14048366.png)
